2,2'-Dithiobis(6-fluorobenzoic Acid)
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Overview
Description
2,2’-Dithiobis(6-fluorobenzoic Acid) is a chemical compound with the molecular formula C14H8F2O4S2 and a molecular weight of 342.33 g/mol . It is also known as Bis(2-carboxy-3-fluorophenyl) disulfide. This compound is characterized by the presence of two fluorobenzoic acid moieties connected by a disulfide bond. It appears as a white to almost white powder or crystal and has a melting point of 265°C .
Preparation Methods
The synthesis of 2,2’-Dithiobis(6-fluorobenzoic Acid) typically involves the reaction of 6-fluorobenzoic acid derivatives with sulfur-containing reagents. One common method includes the oxidation of 6-fluorobenzoic acid with sulfur to form the disulfide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
2,2’-Dithiobis(6-fluorobenzoic Acid) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The fluorine atoms on the benzene rings can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like DTT for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2’-Dithiobis(6-fluorobenzoic Acid) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of disulfide bonds.
Biology: The compound is used in biochemical assays to study protein-protein interactions and redox biology.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-Dithiobis(6-fluorobenzoic Acid) involves its ability to form and break disulfide bonds. This property is crucial in redox biology, where disulfide bonds play a key role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds, thereby affecting protein function and signaling pathways .
Comparison with Similar Compounds
2,2’-Dithiobis(6-fluorobenzoic Acid) can be compared with other disulfide-containing compounds such as:
2,2’-Dithiobis(benzoic acid): Lacks the fluorine atoms, making it less reactive in nucleophilic substitution reactions.
2,2’-Dithiobis(2-nitrobenzoic acid): Contains nitro groups instead of fluorine, which affects its redox properties and reactivity.
Bis(2-carboxy-3-fluorophenyl) disulfide: Another name for 2,2’-Dithiobis(6-fluorobenzoic Acid), highlighting its unique structure and properties.
The presence of fluorine atoms in 2,2’-Dithiobis(6-fluorobenzoic Acid) makes it unique, as it enhances the compound’s reactivity and stability in various chemical reactions .
Properties
IUPAC Name |
2-[(2-carboxy-3-fluorophenyl)disulfanyl]-6-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2O4S2/c15-7-3-1-5-9(11(7)13(17)18)21-22-10-6-2-4-8(16)12(10)14(19)20/h1-6H,(H,17,18)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEONSZINEMHFPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)SSC2=CC=CC(=C2C(=O)O)F)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433574 |
Source
|
Record name | 2,2'-Dithiobis(6-fluorobenzoic Acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147027-64-3 |
Source
|
Record name | 2,2'-Dithiobis(6-fluorobenzoic Acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-Dithiobis(6-fluorobenzoic Acid) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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